3-(2-Hydroxyethyl)thiazolium bromide
Overview
Description
3-(2-Hydroxyethyl)thiazolium bromide (HTB) is a chemical compound that is widely used in scientific research due to its unique properties. It is a thiazolium salt that is commonly used as a catalyst in various organic reactions. HTB is also known for its ability to act as a potent antimicrobial agent, making it an important compound in the field of microbiology.
Scientific Research Applications
Catalysis in Organic Synthesis : Optically active thiazolium salts, including variants of 3-(2-Hydroxyethyl)thiazolium bromide, are known to catalyze benzoin condensation in micellar two-phase media. These compounds demonstrate varying catalytic activities and optical purities in asymmetric inductions (Tagaki, Tamura, & Yano, 1980).
Pharmaceutical Applications : Some derivatives of this compound, like imidazo[2,1-b]thiazolium bromides, show analgesic and anti-inflammatory properties. Among these, 3-methyl-6-(p-tolyl)-7-phenylimidazo[2,1-b] thiazolium bromide exhibits strong activity (Chumakov et al., 1999).
Chemical Properties and Reactions : Research indicates that thiazolium salts with electron-withdrawing substituents, including this compound, can form stable rearranged dimers, highlighting their nucleophilic carbene nature in aprotic basic solutions (Doughty & Risinger, 1987).
Synthesis of Complex Organic Compounds : An efficient method for synthesizing 2-aryl-1,4-diketones from both aromatic and aliphatic aldehydes uses bis-5-(2-hydroxyethyl)-1,3-thiazolium bromide/Et3N system. This method is significant for preparing complex organic structures (Reddy et al., 2012).
Corrosion Inhibition : Thiamine hydrochloride, which contains a 3-(2-Hydroxyethyl)thiazolium moiety, is effective in inhibiting copper corrosion in nitric acid solutions, demonstrating its potential as a green corrosion inhibitor (Abiola et al., 2011).
Luminescence in Solid State : Complexes bearing a functionalized N-heterocyclic carbene related to 3-(2-Hydroxyethyl)thiazolium exhibit luminescence in the solid state due to weak metal-metal interactions, showcasing potential applications in luminescent materials (Leitner, List, & Monkowius, 2011).
Mechanism of Action
Target of Action
The primary target of 3-(2-Hydroxyethyl)thiazolium bromide is α,β-unsaturated esters . This compound acts as a catalyst in the addition of aldehydes to these esters .
Mode of Action
This compound interacts with its targets through a process known as the Stetter-Michael-addition . In this reaction, the compound facilitates the addition of aldehydes to α,β-unsaturated esters .
Biochemical Pathways
It is known that the compound plays a crucial role in the stetter-michael-addition, a key step in many synthetic organic chemistry reactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of the addition of aldehydes to α,β-unsaturated esters . This results in the formation of new compounds, which can be used in various chemical reactions .
Safety and Hazards
The safety data sheet for a similar compound, “3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(1,3-thiazol-3-ium-3-yl)ethanol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8NOS.BrH/c7-3-1-6-2-4-8-5-6;/h2,4-5,7H,1,3H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZANVUAQQTZJHP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=[N+]1CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551892 | |
Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103768-99-6 | |
Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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